N-carboxybutyl chitosan
Description
Properties
CAS No. |
125265-78-3 |
|---|---|
Molecular Formula |
C12H16N2O |
Synonyms |
N-carboxybutyl chitosan |
Origin of Product |
United States |
Synthetic Methodologies for N Carboxybutyl Chitosan and Its Derivatives
Established Pathways for N-Carboxybutyl Chitosan (B1678972) Synthesis
The primary method for synthesizing N-carboxybutyl chitosan involves the chemical modification of the primary amino groups on the D-glucosamine units of the chitosan polymer. This is typically achieved through a nucleophilic addition reaction, specifically the Michael reaction. ubd.edu.bnresearchgate.net
Detailed Reaction Mechanisms and Conditions
The synthesis of this compound is commonly performed via a Michael addition reaction between the primary amino groups of chitosan and an α,β-unsaturated carbonyl compound. While specific details for N-carboxybutylation are less common in literature compared to carboxymethylation, the general principle involves reacting chitosan with a suitable four-carbon molecule. ubd.edu.bnresearchgate.net
A key pathway for N-alkylation involves the reaction of chitosan with an appropriate aldehyde, followed by a reduction step. nih.gov For instance, the synthesis of N-carboxymethyl chitosan can be achieved through reductive alkylation using glyoxylic acid and a reducing agent like sodium borohydride. researchgate.net A similar reductive amination pathway could theoretically be employed for this compound using a suitable keto-acid.
Another prevalent method is direct alkylation. For carboxymethyl chitosan, this involves monochloroacetic acid in an alkaline medium. japsonline.comnih.govresearchgate.net In this reaction, the alkali (typically NaOH) activates the amino and hydroxyl groups of chitosan, making them susceptible to nucleophilic attack on the alkylating agent.
Reaction Conditions for Chitosan Derivatization: The conditions for these reactions are critical and must be carefully controlled to achieve the desired product. Key parameters include:
Solvent: Aqueous solutions, often with co-solvents like isopropanol, are used to disperse the chitosan. japsonline.comnih.gov
Temperature: Reaction temperatures typically range from 40°C to 80°C. nih.govresearchgate.net Higher temperatures can increase the reaction rate but may also lead to degradation of the chitosan backbone. nih.govmdpi.com
pH: The pH of the reaction medium is crucial. For N-alkylation, a basic medium is often required to deprotonate the amino groups, enhancing their nucleophilicity. ubd.edu.bnresearchgate.net For N-carboxymethylation, a pH of 8-8.5 is maintained to favor substitution at the nitrogen atom over the oxygen atoms. researchgate.net
Reaction Time: The duration of the synthesis can vary from a few hours to over 24 hours, depending on the other reaction parameters. japsonline.comresearchgate.net
Influence of Reagents and Environmental Parameters on Reaction Yield and Purity
The yield and purity of this compound are significantly affected by the reaction conditions. The interplay of various factors determines the efficiency of the carboxybutylation and the characteristics of the final product.
Concentration of Reactants: The molar ratio of the carboxybutylating agent to the amino groups of chitosan is a primary determinant of the degree of substitution. researchgate.net A higher concentration of the alkylating agent generally leads to a higher yield and degree of substitution, up to a certain point. Similarly, the concentration of the alkali (e.g., NaOH) is critical; an optimal concentration is needed to sufficiently activate the chitosan without causing excessive degradation. japsonline.commdpi.com
Temperature: As with many chemical reactions, temperature plays a dual role. Increased temperature can enhance the reaction kinetics, leading to a higher yield in a shorter time. nih.gov However, excessively high temperatures can promote side reactions and lead to the degradation of the polysaccharide chain, resulting in a lower molecular weight product and reduced purity. nih.govmdpi.com
Chitosan Source and Characteristics: The initial properties of the chitosan, such as its molecular weight, degree of deacetylation (DD), and particle size, influence the reaction. nih.gov Chitosan with a higher DD has more free amino groups available for reaction. Smaller particle sizes provide a larger surface area, which can lead to a more efficient reaction and a higher degree of substitution. nih.gov
| Parameter | Influence on Yield and Purity | Research Findings |
| NaOH Concentration | An optimal concentration is required. Too low may result in incomplete reaction, while too high can cause polymer degradation. japsonline.commdpi.com | A 50% sodium hydroxide (B78521) solution was found to be optimal for the carboxymethylation process. japsonline.com |
| Temperature | Higher temperatures increase reaction rates but can lead to lower molecular weight and reduced purity due to degradation. nih.govmdpi.com | Carboxymethyl chitosan prepared at 50°C was found to be soluble in water. japsonline.com |
| Reaction Time | Longer reaction times generally lead to higher degrees of substitution, but prolonged exposure to harsh conditions can cause degradation. researchgate.net | Varied reaction times are used to target specific degrees of substitution. researchgate.net |
| Chitosan Particle Size | Smaller particles have a larger surface area, leading to higher conversion and a higher degree of substitution. nih.gov | A direct correlation between smaller chitosan particle size and higher degree of substitution in carboxymethyl chitosan was observed. nih.gov |
Strategies for Modulating the Degree of Substitution (DS)
The degree of substitution is a critical parameter that dictates the physicochemical properties of this compound, including its solubility and biological activity. researchgate.net Several strategies can be employed to control the DS during synthesis.
The most direct method to control the DS is by adjusting the molar ratio of the carboxybutylating agent to the glucosamine (B1671600) units in chitosan. researchgate.net A higher ratio generally results in a higher DS. However, this relationship is not always linear, and an excessive amount of the reagent can lead to unwanted side reactions or be economically inefficient.
Varying the reaction time and temperature also provides a means to modulate the DS. researchgate.net For instance, extending the reaction time or increasing the temperature can lead to a higher DS, although the risk of polymer degradation must be considered. researchgate.netmdpi.com
For achieving a very high DS, a multi-step reaction approach can be effective. Repeating the synthesis procedure on the previously modified chitosan can incrementally increase the number of carboxybutyl groups attached to the polymer chain. ubd.edu.bnresearchgate.net
Advanced Derivatization Beyond Primary N-Carboxybutylation for Enhanced Functionality
To further enhance the functionality of this compound for specific applications, advanced derivatization strategies can be employed. These methods involve introducing additional functional groups to the chitosan backbone. japsonline.comresearchgate.netnih.govnih.gov
Sequential or Co-Modification Approaches
Sequential modification involves a step-wise process where different functional groups are introduced in a controlled order. researchgate.netnih.gov A common strategy involves the use of protecting groups. For instance, the highly reactive amino group at the C-2 position can be temporarily protected, often by N-phthaloylation. nih.govsemanticscholar.org This allows for the selective modification of the hydroxyl groups at the C-3 and C-6 positions. Following the modification of the hydroxyl groups, the protecting group is removed to regenerate the free amino group, which can then be, for example, carboxybutylated. This approach allows for the synthesis of well-defined, multifunctional chitosan derivatives. nih.gov
Co-modification, or a one-pot synthesis, aims to introduce multiple functionalities simultaneously. While potentially more efficient, this approach can be more challenging to control and may result in a more heterogeneous product.
Challenges in Selective Functionalization of Chitosan Backbones
A significant challenge in the chemical modification of chitosan is achieving regioselectivity. nih.govnih.gov The chitosan monomer has three reactive sites: the primary amino group at C-2 and the primary and secondary hydroxyl groups at C-6 and C-3, respectively. nih.govmdpi.com The amino group is the most nucleophilic and typically the most reactive site, especially under neutral or slightly acidic conditions. mdpi.com
Achieving selective functionalization of the hydroxyl groups often requires the protection of the more reactive amino group. nih.gov However, the processes of protection and subsequent deprotection can be harsh, potentially leading to the degradation of the chitosan backbone and a reduction in its molecular weight. nih.gov Furthermore, distinguishing between the primary C-6 hydroxyl and the secondary C-3 hydroxyl group is also challenging due to their similar reactivity, although the primary hydroxyl group is generally more accessible. mdpi.com
The poor solubility of unmodified chitosan in most common organic solvents also presents a challenge, often necessitating heterogeneous reaction conditions. nih.gov These conditions can lead to non-uniform substitution patterns and difficulty in controlling the reaction, resulting in products with a broad distribution of molecular weights and degrees of substitution. nih.gov
Physicochemical and Structural Characterization in Research of N Carboxybutyl Chitosan
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the successful synthesis and determining the detailed chemical structure of N-carboxybutyl chitosan (B1678972).
Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups present in N-carboxybutyl chitosan and confirming the modification of the parent chitosan polymer. The introduction of the carboxybutyl group onto the chitosan backbone results in distinct changes in the FTIR spectrum.
In the FTIR spectrum of chitosan, characteristic absorption bands include a broad band around 3400-3300 cm⁻¹ corresponding to the overlapping of O-H and N-H stretching vibrations. rsc.org Other significant peaks are observed around 2870 cm⁻¹ (C-H symmetric stretching), 1650 cm⁻¹ (amide I), 1590 cm⁻¹ (N-H bending of the primary amine), and 1070-1030 cm⁻¹ (C-O stretching). rsc.orgnih.govresearchgate.net
Upon carboxymethylation, which is a similar modification, new peaks appear. For instance, in N,O-carboxymethyl chitosan, new absorption bands around 1590 cm⁻¹ (asymmetric stretching of COO⁻) and 1410 cm⁻¹ (symmetric stretching of COO⁻) are observed, indicating the presence of the carboxylate group. researchgate.netresearchgate.net The peak corresponding to the N-H bending of the primary amine in chitosan often shifts or overlaps with the carboxylate peak. researchgate.net Specifically for this compound, the FTIR spectrum would be expected to show the characteristic peaks of the chitosan backbone along with new or intensified peaks related to the carboxybutyl group. The presence of a strong band around 1740 cm⁻¹ would indicate the C=O stretching of the carboxylic acid, while a broad band in the region of 3000-2500 cm⁻¹ would suggest the O-H stretching of the carboxylic acid. The successful grafting of the carboxybutyl groups is confirmed by the appearance of these new characteristic absorption bands. ugal.rougal.ro
Table 1: Characteristic FTIR Absorption Bands for Chitosan and its Derivatives
| Functional Group | Chitosan (cm⁻¹) | This compound (Expected, cm⁻¹) | Reference |
|---|---|---|---|
| O-H and N-H stretching | 3400-3300 (broad) | 3400-3300 (broad) | rsc.orgnih.gov |
| C-H stretching | ~2870 | ~2870 | rsc.org |
| C=O stretching (Amide I) | ~1650 | ~1650 | rsc.org |
| N-H bending (Amine) | ~1590 | Shifted or overlapped | nih.gov |
| C=O stretching (Carboxylic acid) | - | ~1740 | ugal.ro |
| COO⁻ asymmetric stretching | - | ~1590 | researchgate.netresearchgate.net |
| COO⁻ symmetric stretching | - | ~1410 | researchgate.netresearchgate.net |
| C-O-C stretching | 1070-1030 | 1070-1030 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of this compound, allowing for the precise assignment of protons and carbons and the determination of the degree of substitution. nih.govmendeley.com
In the ¹H NMR spectrum of chitosan, the signal for the anomeric proton (H-1) of the glucosamine (B1671600) unit typically appears around δ 4.5 ppm, while the other protons of the glucosamine ring (H-2 to H-6) resonate between δ 3.5 and 3.9 ppm. escholarship.org The methyl protons of the N-acetyl group appear at approximately δ 2.0 ppm.
For this compound, new signals corresponding to the protons of the butyl group (-CH₂-CH₂-CH₂-COOH) would be expected. These would include signals for the methylene (B1212753) protons adjacent to the nitrogen, the two other methylene groups, and potentially the proton of the carboxylic acid group, although the latter can be broad and may exchange with the solvent. The chemical shifts of these new signals provide definitive evidence of the N-substitution. rsc.org For instance, in N,O-carboxymethyl chitosan, signals between 3.00 and 3.25 ppm are attributed to the carboxymethyl group substituted on the amino group. researchgate.net
¹³C NMR spectroscopy further confirms the structure. The spectrum of chitosan shows signals for the carbons of the glucosamine ring, with C-1 typically around δ 100 ppm and C-2 around δ 57 ppm. escholarship.org The introduction of the carboxybutyl group will result in new signals for the four carbons of the butyl chain and the carboxyl carbon, which would appear downfield (around δ 170-180 ppm).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Chitosan and Expected for this compound
| Atom | Chitosan | This compound (Expected) | Reference |
|---|---|---|---|
| ¹H NMR | |||
| H-1 | ~4.5 | ~4.5 | escholarship.org |
| H-2 | ~3.1 | Shifted | escholarship.org |
| H-3 to H-6 | 3.5-3.9 | 3.5-3.9 | escholarship.org |
| N-acetyl CH₃ | ~2.0 | ~2.0 | |
| -CH₂- (butyl chain) | - | Varies | rsc.org |
| ¹³C NMR | |||
| C-1 | ~100 | ~100 | escholarship.org |
| C-2 | ~57 | Shifted | escholarship.org |
| C-3 to C-6 | 60-85 | 60-85 | escholarship.org |
| N-acetyl CH₃ | ~23 | ~23 | |
| N-acetyl C=O | ~175 | ~175 | |
| Butyl carbons | - | Varies | rsc.org |
| Carboxyl C=O | - | 170-180 | rsc.org |
Morphological and Microstructural Analysis of this compound Systems
Microscopy techniques are crucial for visualizing the surface and internal structures of this compound in various forms, from bulk materials to nanoparticles.
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound materials. mathewsopenaccess.com SEM images of chitosan typically show a smooth, non-porous, and somewhat fibrous surface. ekb.egresearchgate.net The morphology can vary depending on the source and preparation method.
The carboxymethylation of chitosan has been shown to alter its surface morphology. For instance, N,O-carboxymethyl chitosan has been observed to have a more porous and sponge-like structure compared to the original chitosan. researchgate.netresearchgate.net Similarly, this compound is expected to exhibit a different surface morphology, which can be influenced by the degree of substitution and the processing conditions. nih.govresearchgate.net In the form of nanoparticles or microparticles, SEM can reveal their shape, size distribution, and surface texture. mdpi.comcore.ac.uk For example, chitosan nanoparticles often appear as spherical and uniform structures. core.ac.uk
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure and nanoscale morphology of this compound systems, particularly nanoparticles and nanocomposites. asm.orgnih.gov TEM analysis can confirm the size and shape of nanoparticles, which are often observed to be spherical with a smooth surface. biochemjournal.comresearchgate.net
The size of chitosan-based nanoparticles as measured by TEM can range from tens to hundreds of nanometers. researchgate.netnih.gov It is important to note that the particle size determined by TEM may differ from that obtained by dynamic light scattering (DLS), as TEM measures the size of dried particles while DLS measures the hydrodynamic diameter in solution. nih.gov TEM can also reveal the dispersion of nanoparticles and the presence of any aggregation. researchgate.net
Particle Size and Surface Charge Determination for Colloidal Systems
For applications involving colloidal dispersions of this compound, such as in drug delivery or gene therapy, the particle size and surface charge (zeta potential) are critical parameters that influence their stability, biodistribution, and cellular uptake. nih.gov
Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in a suspension. nih.gov The particle size of chitosan-based nanoparticles can be controlled by various formulation parameters, such as the concentration of chitosan and cross-linking agents. biochemjournal.comnih.gov
Table 3: Typical Particle Size and Zeta Potential Ranges for Chitosan-Based Nanoparticles
| Parameter | Typical Range | Factors Influencing the Value | Reference |
|---|---|---|---|
| Particle Size (DLS) | 100 - 500 nm | Chitosan molecular weight and concentration, cross-linker concentration, pH | nih.govmdpi.comresearchgate.net |
| Zeta Potential | +20 to +60 mV (for chitosan) | pH, ionic strength, degree of deacetylation, surface modifications | nih.govnih.govmdpi.com |
In-depth Analysis of this compound: A Review of Characterization Methodologies
While this compound, a derivative of the naturally occurring polysaccharide chitosan, has been noted for certain biological properties, a comprehensive body of public research detailing its specific physicochemical and rheological characteristics remains limited. An extensive search for detailed experimental data on the hydrodynamic diameter, surface charge, and solution/gel rheology of this compound did not yield specific findings.
However, the fundamental analytical techniques used to characterize chitosan derivatives are well-established. This article will focus on the established analytical methods for quantifying the essential structural parameters of chitosan derivatives: the Degree of Deacetylation (DD) and the Degree of Substitution (DS). These methods are critical for the characterization of this compound, even in the absence of specific published data sets for this particular derivative.
Analytical Methods for Quantifying Degree of Deacetylation (DD) and Degree of Substitution (DS)
The biological and chemical properties of this compound are fundamentally dictated by two key parameters: the Degree of Deacetylation (DD) of the parent chitosan and the Degree of Substitution (DS) of the carboxybutyl groups onto the chitosan backbone. Accurate quantification of DD and DS is therefore essential for quality control, reproducibility of research, and understanding structure-function relationships. A variety of analytical techniques are employed for this purpose.
Degree of Deacetylation (DD) refers to the molar fraction of D-glucosamine units relative to the total number of monomer units (N-acetyl-D-glucosamine and D-glucosamine) in the chitosan polymer chain. It is a crucial parameter inherited from the parent chitosan.
Degree of Substitution (DS) quantifies the average number of carboxybutyl groups attached per glucosamine monomer unit of the chitosan. This value determines the extent of chemical modification and directly influences properties like solubility, charge, and biological activity.
Several methods are commonly used to determine these parameters for chitosan and its derivatives:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is widely regarded as one of the most accurate and reliable methods for determining both DD and DS. scielo.brresearchgate.net
For DD: The calculation is typically based on the ratio of the integral of the proton signal from the acetyl group's methyl protons to the integral of the signals from the protons on the pyranose ring. nih.gov
For DS: New signals corresponding to the protons of the introduced carboxybutyl group appear in the ¹H NMR spectrum. The DS can be calculated by comparing the integral of these new signals to the integral of a known proton signal from the chitosan backbone. nih.gov
Titration Methods: Potentiometric and conductometric titrations are common, cost-effective methods for determining the content of specific functional groups.
For DD: Acid-base titration can be used to quantify the free amino groups (-NH₂) in the chitosan chain, from which the DD can be calculated. researchgate.net
For DS: For this compound, which introduces acidic carboxyl groups (-COOH), a back-titration method is often employed. The sample is dissolved in a known excess of a standardized base (e.g., NaOH), and the unreacted base is then titrated with a standardized acid (e.g., HCl). The amount of base consumed corresponds to the number of carboxyl groups, allowing for the calculation of the DS. asm.orgresearchgate.net
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique. Specific absorption bands are associated with the amide group (related to acetylated units) and hydroxyl groups of the chitosan backbone. The DD can be estimated by establishing a calibration curve or using the ratio of the absorbances of these bands. ijbiotech.com Similarly, the appearance and intensity of new bands corresponding to the carboxyl group can confirm the substitution and be used for semi-quantitative or quantitative DS analysis.
UV-Vis Spectrophotometry: This method can be used for determining DD by creating a calibration curve with N-acetylglucosamine. nih.gov However, it can be limited by potential interference if the spectra of the glucosamine and N-acetylglucosamine units overlap. nih.gov
The choice of method depends on the required accuracy, availability of equipment, and the specific nature of the chitosan derivative. It is often recommended to use more than one method to validate the results. ijbiotech.comicm.edu.pl
Data on Analytical Methods for Chitosan Derivatives
While specific data tables for this compound are not available in the reviewed literature, the following table illustrates typical results obtained for a related compound, carboxymethyl chitosan , using some of the methods described above. This is provided for methodological context only.
| Analytical Method | Parameter Measured | Typical Value Range for Carboxymethyl Chitosan | Reference |
| Potentiometric Titration | Degree of Substitution (DS) | 0.52 - 1.44 | scielo.br |
| ¹H NMR Spectroscopy | Degree of Substitution (DS) | 1.0 - 2.2 | researchgate.net |
| Titrimetric Method | Degree of Substitution (DS) | 0.53 - 0.73 | researchgate.net |
Note: The data presented in this table is for Carboxymethyl Chitosan, not this compound, and serves only to illustrate the application of the analytical methods.
Sections Not Addressed Due to Lack of Specific Data
As of this writing, detailed research findings and data specifically for this compound could not be located for the following characterization areas:
Rheological Investigations of this compound Solutions and Gels:Rheological studies provide insight into the flow behavior and viscoelastic properties of polymer solutions and gels. No rheological data for this compound could be identified, although such studies exist for related derivatives like N-carboxymethyl chitosannih.govand N-carboxyethyl chitosan.nih.gov
Further research is required to fully characterize the physicochemical and rheological profile of this compound.
Mechanistic Research into Biological Activities of N Carboxybutyl Chitosan
In Vitro Cellular Interaction Studies (Non-Clinical Context)
Research on the Modulation of Mammalian Cell Proliferation and Migration (e.g., Fibroblasts, Keratinocytes)
N-carboxybutyl chitosan (B1678972), a derivative of chitosan, has been the subject of research for its influence on the behavior of key mammalian cells involved in tissue regeneration, such as fibroblasts and keratinocytes. Studies indicate that this biomaterial can significantly modulate cellular proliferation and migration, which are critical processes in wound healing.
Research has shown that highly deacetylated chitosans can stimulate the proliferation of human dermal fibroblasts. nih.gov In some fibroblast cultures, treatment with a chitosan derivative led to an approximate 50% increase in proliferation rates compared to control levels. nih.gov This stimulatory effect appears to be dependent on the presence of serum in the culture medium, suggesting a potential interaction with growth factors to enhance their mitogenic effects. nih.gov Conversely, the same chitosan derivatives have been observed to inhibit the proliferation of human keratinocytes, with studies noting up to a 40% reduction in mitogenesis. nih.gov
The migration of fibroblasts, a crucial step in wound closure and tissue matrix formation, is also influenced by chitosan derivatives. Hydrogels formulated with carboxymethyl chitosan have been reported to enhance cell migration, effectively recruiting fibroblasts to sites of tissue damage and thereby promoting healing processes. nih.gov The interaction between fibroblasts and keratinocytes is a complex process vital for wound healing. plos.orgsemanticscholar.org Studies involving co-cultures have demonstrated that direct contact with fibroblasts significantly enhances keratinocyte proliferation and migration during the early stages of the culture. plos.orgsemanticscholar.org This interaction is believed to be mediated by cytokines produced by both cell types. plos.orgsemanticscholar.org
Table 1: Effects of Chitosan Derivatives on Fibroblast and Keratinocyte Proliferation
| Cell Type | Effect of Chitosan Derivative | Key Findings |
|---|---|---|
| Human Dermal Fibroblasts | Stimulation of proliferation | Proliferation rates increased by approximately 50% over control levels in some cultures. nih.gov |
| Human Keratinocytes | Inhibition of proliferation | Mitogenesis was inhibited by up to 40% in the presence of the chitosan derivative. nih.gov |
Exploration of Effects on Tissue Repair Processes at a Cellular Level (e.g., Angiogenesis, Fibrogenesis, Tissue Organization)
In the context of angiogenesis, the formation of new blood vessels, carboxymethyl chitosan (CMCS) has demonstrated dual effects. It can promote angiogenesis, which is beneficial for wound healing and tissue regeneration. For instance, hydrogels containing CMCS have been shown to accelerate the formation of blood vessels in diabetic wound models. nih.govnih.gov This is achieved by upregulating the production of markers like CD31 and CD34, indicating enhanced neovascularization. nih.gov Conversely, CMCS has also been found to inhibit endothelial cell migration and downregulate pro-angiogenic factors, a property that is particularly relevant in repressing tumor angiogenesis. nih.govnih.gov
Regarding fibrogenesis and tissue organization, treatment with N-carboxybutyl chitosan has resulted in better histoarchitectural order at the dermal level. nih.gov This includes the promotion of collagen deposition and the formation of granulation tissue, which are essential steps in the healing cascade. nih.govmdpi.com Studies on diabetic wounds treated with CMCS-based hydrogels showed accelerated deposition of collagen fibers, contributing to faster and more effective healing. nih.gov The biomaterial helps in creating a well-organized cutaneous tissue structure, thereby reducing the likelihood of anomalous healing. nih.gov
Table 2: Influence of Carboxymethyl Chitosan on Tissue Repair Processes
| Process | Effect | Cellular/Molecular Observations |
|---|---|---|
| Angiogenesis | Promotive (Wound Healing) | Upregulates production of CD31 and CD34. nih.gov |
| Inhibitory (Anti-tumor) | Inhibits migration of human umbilical vein endothelial cells (HUVECs). nih.govnih.gov | |
| Fibrogenesis | Promotive | Accelerates deposition of collagen fibers. nih.gov |
| Tissue Organization | Promotive | Leads to better histoarchitectural order and formation of regularly organized tissue. nih.gov |
Studies on Interactions with Macrophages and Inflammatory Cell Migration in vitro
The interaction of this compound with immune cells, particularly macrophages, is a critical aspect of its biological activity and biocompatibility. Chitosan and its derivatives are known to modulate the inflammatory response, which is a key phase of wound healing.
In vitro studies have demonstrated that chitosan can stimulate macrophage function. nih.gov Specifically, it can modify the polarization of macrophages. nih.gov Research on fragmented chitosan hydrogels showed that direct contact with the biomaterial favors macrophage polarization toward anti-inflammatory subtypes. nih.gov This modulation is crucial for transitioning from the inflammatory phase to the proliferative phase of healing. The absence of inflammatory cells has been noted in tissues treated with this compound, suggesting its role in resolving inflammation. nih.gov
Furthermore, carboxymethyl chitosan has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α in bone marrow-derived mesenchymal stem cells under inflammatory conditions. koreascience.kr The material can also influence cell migration. While it can promote the migration of mesenchymal stem cells, which is beneficial for repair, it appears to have a different effect on inflammatory cells. koreascience.kr Anti-inflammatory subtypes of macrophages migrate and adhere efficiently to chitosan hydrogels both in vitro and in vivo, whereas inflammatory macrophages rarely invade the hydrogel implant. nih.gov This selective interaction helps in creating a pro-regenerative microenvironment at the site of injury.
Fundamental Biocompatibility Assessments in Model Systems
The biocompatibility of this compound and its related derivatives is a cornerstone of its application in biomedical fields. Extensive assessments using various in vitro and in vivo model systems have consistently demonstrated its favorable biocompatibility profile. mdpi.commdpi.comnih.gov
In vitro cytotoxicity tests, often conducted in accordance with ISO 10993 standards, have shown that carboxymethyl chitosan hydrogels are not cytotoxic. mdpi.comnih.govmdpi.com In fact, some studies report a slight increase in the number of cells, such as human fibroblasts, when exposed to hydrogel extracts compared to control groups. mdpi.comresearchgate.net MTT assays have revealed that the cytotoxicity level of these hydrogels towards L-929 fibroblast cells is negligible. nih.gov
In vivo studies involving subcutaneous implantation in animal models, such as rats, have further confirmed the material's biocompatibility. mdpi.comresearchgate.netnih.govnih.gov Histological examinations of tissue surrounding the implanted materials show minimal inflammatory reactions. nih.govnih.gov Early inflammatory processes with macrophages are observed shortly after implantation, but this response diminishes as the material degrades. nih.gov Long-term studies have shown no adverse effects of the hydrogels on animal tissues, supporting their suitability for applications like wound dressings. mdpi.comresearchgate.netnih.gov
Hemocompatibility is another critical aspect of biocompatibility, especially for materials that may come into contact with blood. Carboxymethyl chitosan has demonstrated good hemocompatibility. nih.gov Hemolysis tests have shown very low hemolysis ratios (e.g., 1.4% and 1.7% for different formulations), indicating excellent anti-hemolytic properties. nih.gov While chitosan itself is known for its hemostatic effect, which involves interaction with red blood cells and platelets, modifications like carboxymethylation can improve its compatibility with blood components for broader applications. nih.govresearchgate.net
Table 3: Summary of Biocompatibility Assessments for Carboxymethyl Chitosan
| Assessment Method | Model System | Result |
|---|---|---|
| Cytotoxicity (MTT Assay) | L-929 Fibroblast Cell Line | Cytotoxicity level of 0 or 1, indicating no toxicity. nih.gov |
| Cytotoxicity (Live/Dead Test) | Human Fibroblasts | Non-cytotoxic; slight increase in cell number observed. mdpi.comresearchgate.net |
| In Vivo Implantation | Subcutaneous, Rat Model | No adverse effects on tissues; minimal and diminishing inflammatory response. mdpi.comnih.govnih.govnih.gov |
| Hemocompatibility (Hemolysis) | In vitro blood contact | Low hemolysis ratio (e.g., 1.4%), indicating good blood compatibility. nih.gov |
Advanced Applications of N Carboxybutyl Chitosan in Materials Science and Biomedical Engineering Research
Research on N-Carboxybutyl Chitosan (B1678972) as a Component in Drug Delivery Systems
N-carboxybutyl chitosan, a derivative of the natural polysaccharide chitosan, has garnered significant attention in the field of drug delivery due to its advantageous properties such as biocompatibility, biodegradability, and mucoadhesiveness. nih.gov The introduction of the carboxybutyl group enhances its solubility in neutral and alkaline conditions, overcoming a major limitation of unmodified chitosan and expanding its utility in physiological environments. nih.gov This section explores the advanced applications of this compound in the design and evaluation of sophisticated drug and gene delivery systems.
Design and Fabrication of this compound-Based Nanocarriers (Nanoparticles, Nanospheres, Micelles)
The fabrication of nanocarriers from this compound and its derivatives, such as N,O-carboxymethyl chitosan, leverages various techniques to produce nanoparticles, nanospheres, and micelles tailored for specific therapeutic applications. nih.govmdpi.com These nanostructures are designed to encapsulate and protect therapeutic agents, enhance their bioavailability, and facilitate targeted delivery.
One prevalent method for creating these nanocarriers is self-assembly , where amphiphilically modified chitosan derivatives spontaneously form core-shell structures in aqueous solutions. mdpi.comnih.gov For instance, by grafting hydrophobic moieties onto the hydrophilic this compound backbone, the resulting polymer can self-assemble into micelles. mdpi.com These micelles possess a hydrophobic core capable of entrapping lipophilic drugs and a hydrophilic shell that interfaces with the aqueous biological environment, improving drug solubility and stability.
Ionic gelation is another widely used technique, which involves the electrostatic interaction between the positively charged chitosan derivative and a polyanion, such as sodium tripolyphosphate. mdpi.commdpi.com This process results in the formation of solid, cross-linked nanoparticles. The particle size, surface charge, and drug loading capacity can be precisely controlled by modulating factors like the concentration of the polymer and crosslinker, and the pH of the solution. nih.gov
Researchers have successfully developed N,O-carboxymethyl chitosan-dopamine amide conjugate nanoparticles, demonstrating the versatility of these polymers in creating nanostructured drug-polymer conjugates. nih.gov These nanoparticles can be designed to cross biological barriers, such as the blood-brain barrier, offering potential for treating neurological disorders. nih.gov The characteristics of these nanocarriers, including size and surface charge, are critical for their in vivo performance.
Below is a table summarizing the characteristics of nanocarriers fabricated from chitosan derivatives, illustrating the range of properties that can be achieved.
| Nanocarrier Type | Fabrication Method | Average Size (nm) | Zeta Potential (mV) | Drug/Molecule Encapsulated | Reference |
| Arginine-modified carboxymethyl chitosan nanoparticles | Self-assembly | ~175 | -39.7 | Phenylethyl resorcinol | mdpi.com |
| N,O-carboxymethyl chitosan-dopamine amide nanoparticles | Not specified | Not specified | Not specified | Dopamine (covalently linked) | nih.gov |
| Chitosan-plasmid DNA nanoparticles | Complex coacervation | 450-820 | +9 to +18 | Plasmid DNA | nih.gov |
| Chitosan-plasmid DNA nanoparticles | Solvent evaporation | 450-820 | ~+30 | Plasmid DNA | nih.gov |
In Vitro Studies of Controlled Release Kinetics from this compound Formulations
A critical aspect of designing effective drug delivery systems is ensuring the controlled and sustained release of the therapeutic agent at the target site. This compound-based formulations are extensively studied for their drug release kinetics in vitro. These studies provide valuable insights into the mechanisms governing drug release and help in optimizing the formulation for desired therapeutic outcomes.
The release of a drug from a chitosan-based matrix is influenced by several factors, including the properties of the polymer (e.g., degree of substitution, molecular weight), the nature of the drug, and the dissolution medium's pH. nih.govmdpi.com The introduction of the carboxybutyl group can modulate the swelling behavior of the chitosan matrix, thereby affecting the diffusion rate of the encapsulated drug. angelfire.com
In vitro release studies are typically conducted using methods like the dialysis membrane technique. mdpi.com The drug release profiles are then fitted to various kinetic models to elucidate the release mechanism. Common models used include:
Zero-order kinetics: The drug release rate is constant over time.
First-order kinetics: The release rate is proportional to the amount of remaining drug.
Higuchi model: Describes drug release from a matrix based on Fickian diffusion.
Korsmeyer-Peppas model: Characterizes drug release from a polymeric system where the release mechanism may involve a combination of diffusion and swelling. ugm.ac.id
For example, studies on carboxymethyl chitosan-based matrix tablets for propranolol (B1214883) hydrochloride showed that the drug release followed a zero-order kinetic model. researchgate.net This indicates a constant release rate, which is often desirable for maintaining therapeutic drug levels over an extended period. Similarly, the release of nicotinamide (B372718) from a carboxymethyl chitosan matrix was found to follow zero-order, Higuchi, and Korsmeyer-Peppas kinetics, suggesting a complex release mechanism involving diffusion and swelling. ugm.ac.id The hydrophobic modification of chitosan, such as N-acylation, has also been shown to control drug release, with more hydrophobic matrices leading to longer release times. angelfire.com
The table below presents findings from in vitro release studies of drugs from chitosan derivative-based formulations.
| Chitosan Derivative | Drug | Release Model(s) Followed | Key Finding | Reference |
| Carboxymethyl chitosan | Propranolol hydrochloride | Zero-order | Suitable for formulating controlled-release tablets with constant drug release. | researchgate.net |
| Carboxymethyl chitosan | Nicotinamide | Zero-order, Higuchi, Korsmeyer-Peppas | Release rate increases with time, following a complex mechanism. | ugm.ac.id |
| Palmitoyl chitosan | Acetaminophen | Diffusion-controlled | Higher degree of hydrophobic substitution leads to longer release times (up to 90 hours). | angelfire.com |
Development and Evaluation of this compound as Gene Delivery Vectors
Beyond small molecule drug delivery, this compound and its analogues are being actively investigated as non-viral vectors for gene therapy. mdpi.combac-lac.gc.ca Their cationic nature allows them to electrostatically interact with and condense negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into nanoparticles known as polyplexes. mdpi.comnih.gov These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into target cells. nih.govmdpi.com
The modification of chitosan with carboxybutyl groups can enhance its solubility at physiological pH, which is a significant advantage for systemic gene delivery applications. Furthermore, the properties of the resulting polyplexes, such as size, charge, and stability, can be fine-tuned by altering the characteristics of the this compound and the ratio of polymer to nucleic acid (N/P ratio). mdpi.com
The formation of stable complexes between this compound and nucleic acids is a prerequisite for successful gene delivery. The primary driving force for this complexation is the electrostatic interaction between the protonated amine groups of the chitosan derivative and the phosphate (B84403) groups of the nucleic acid backbone. nih.gov This interaction leads to the spontaneous formation of nanoscale polyplexes. mdpi.com
The efficiency of this complexation is often evaluated by techniques such as gel retardation assays. In these assays, the migration of the nucleic acid through an agarose (B213101) gel is hindered or completely stopped when it is complexed with the cationic polymer. nih.gov The N/P ratio, which is the molar ratio of the nitrogen atoms in the chitosan to the phosphate groups in the nucleic acid, is a critical parameter that influences the formation and characteristics of the polyplexes. mdpi.com A higher N/P ratio generally leads to more compact and positively charged nanoparticles, which can enhance their interaction with the negatively charged cell membrane. mdpi.com
Studies have shown that chitosan derivatives can effectively condense both large plasmid DNA and smaller siRNA molecules. nih.govnih.gov The encapsulation efficiency of plasmid DNA in chitosan nanoparticles has been found to be directly proportional to the degree of deacetylation of the chitosan but inversely proportional to its molecular weight. nih.gov This indicates that a higher charge density on the polymer chain promotes stronger binding to the DNA.
The table below summarizes key parameters related to the complexation of nucleic acids with chitosan-based vectors.
| Chitosan Derivative | Nucleic Acid | Method of Complexation | Key Parameter(s) | Finding | Reference |
| Chitosan | Plasmid DNA | Complex coacervation | Degree of deacetylation, Molecular weight | Encapsulation efficiency is directly proportional to deacetylation degree and inversely proportional to molecular weight. | nih.gov |
| Chitosan | Plasmid DNA | Ionic gelation | Chitosan:TPP:pDNA ratio | Optimized ratios lead to nanoparticles below 180 nm with a positive surface charge. | mdpi.com |
| Chitosan | siRNA | Ionic gelation | N/P ratio | The N/P ratio determines the surface charge and stability of the nanoparticles. | nih.gov |
For a gene delivery vector to be effective, it must not only bind and protect the nucleic acid but also facilitate its entry into the target cell and subsequent transport to the nucleus (for pDNA) or cytoplasm (for siRNA). The cellular uptake of this compound-based polyplexes is a complex process that is believed to occur primarily through endocytosis. mdpi.com
The positively charged surface of the polyplexes promotes their interaction with the negatively charged proteoglycans on the cell surface, triggering their internalization. daneshyari.com Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govpurdue.edu Research has shown that for chitosan-based complexes, the specific pathway can be influenced by the presence of other molecules in the formulation. For example, the incorporation of poly(γ-glutamic acid) into chitosan/DNA complexes was found to enhance cellular uptake, with the caveolae-mediated pathway playing a major role. nih.gov
Once inside the cell, the polyplexes are enclosed within endosomes. A major hurdle for non-viral gene delivery is the escape of the vector from the endosome before it fuses with lysosomes, where the nucleic acid would be degraded. mdpi.com Chitosan is thought to facilitate endosomal escape through the "proton sponge" effect. The buffering capacity of the amine groups on the chitosan backbone leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm. nih.gov
Following endosomal escape, the polyplex must dissociate to release the nucleic acid. The timing of this dissociation is crucial; premature release can lead to degradation of the nucleic acid, while overly stable complexes may not release their cargo in time for transcription or translation. nih.govnih.gov Studies have shown that the intracellular dissociation rate of chitosan polyplexes is a critical factor affecting transfection efficiency. nih.govnih.gov
The stability of this compound/nucleic acid complexes is essential for protecting the genetic material during transit to the target cells, particularly in the presence of nucleases in the bloodstream. nih.gov The stability of these polyplexes is influenced by factors such as the molecular weight and degree of deacetylation of the chitosan, as well as the N/P ratio. nih.gov Higher molecular weight chitosans generally form more stable complexes. nih.gov
The release of the nucleic acid from the complex is a critical step for gene expression. This release can be triggered by changes in the physiological environment. For instance, the pH-dependent solubility of some chitosan derivatives can be exploited to promote dissociation of the polyplex in the slightly acidic environment of the endosome or the neutral pH of the cytoplasm. nih.gov The dissociation of chitosan oligomer-based polyplexes has been observed to be pH-dependent, with reduced stability above pH 7.4, which could be advantageous for intracellular release. nih.gov
In vitro release studies of plasmid DNA from chitosan nanoparticles have shown that the release profile can be modulated by the formulation method. For example, nanoparticles prepared by complex coacervation released pDNA over 24 hours, while those prepared by a solvent evaporation technique exhibited a more sustained release over 96 hours. nih.gov This tunability of the release characteristics is a key advantage of using this compound-based systems for gene delivery.
The following table provides an overview of the stability and release characteristics of chitosan-nucleic acid complexes.
| Chitosan Property | Effect on Complex Stability | Effect on Nucleic Acid Release | Reference |
| High Molecular Weight | Increased stability | Slower release | nih.govnih.gov |
| High Degree of Deacetylation (Higher Charge Density) | Increased stability | Tighter binding may hinder release | nih.govnih.gov |
| N/P Ratio | Higher N/P ratio generally increases stability | May lead to more sustained release | mdpi.com |
| Formulation Method (e.g., complex coacervation vs. solvent evaporation) | Can influence particle integrity | Significantly affects the release profile (e.g., 24h vs. 96h) | nih.gov |
Integration into Hydrogel and Scaffold Systems for Research into Localized Delivery
The integration of this compound into hydrogel and scaffold systems is a focal point of research for creating sophisticated localized delivery platforms. These systems are designed to provide sustained and targeted release of therapeutic agents, a critical aspect in various biomedical applications. researchgate.netnih.gov Hydrogels, with their high water content and cross-linked polymeric structure, serve as excellent matrices for encapsulating and delivering a range of bioactive molecules. researchgate.netwichita.edu
The inherent biocompatibility, biodegradability, and mucoadhesive properties of chitosan and its derivatives make them particularly suitable for these delivery systems. wichita.edunih.gov this compound, with its enhanced solubility and functional groups, allows for the fabrication of hydrogels with tunable properties. These properties, including swelling behavior, degradation rate, and drug release kinetics, can be precisely controlled to meet the requirements of specific therapeutic applications. nih.gov
Research in this area has explored the development of in-situ forming hydrogels, which can be injected as a liquid and subsequently form a gel at the target site within the body. wichita.edu This minimally invasive approach eliminates the need for surgical implantation. nih.gov Furthermore, the stimuli-responsive nature of some this compound-based hydrogels enables the triggered release of encapsulated agents in response to specific environmental cues such as pH or temperature, offering a more controlled and efficient delivery mechanism. nih.govnih.govmdpi.com
Table 1: Research Findings on this compound-Based Hydrogels for Localized Delivery
| System Type | Key Findings |
|---|---|
| Injectable Hydrogels | Enable minimally invasive application and in-situ gelation for targeted drug delivery. wichita.edu |
| Stimuli-Responsive Hydrogels | Allow for controlled release of therapeutics in response to specific triggers like pH and temperature. nih.govnih.govmdpi.com |
| Mucoadhesive Hydrogels | Exhibit strong adhesion to mucosal surfaces, prolonging residence time and enhancing drug absorption. nih.gov |
Contributions to Tissue Engineering and Regenerative Medicine Research
This compound has emerged as a promising biomaterial in the field of tissue engineering and regenerative medicine. Its unique biological properties, including biocompatibility and biodegradability, coupled with its processability into various forms, make it an ideal candidate for creating scaffolds that support tissue regeneration. nih.govresearchgate.net
A critical aspect of tissue engineering is the development of three-dimensional porous scaffolds that mimic the natural extracellular matrix (ECM), providing a suitable environment for cell attachment, proliferation, and differentiation. researchgate.net this compound can be fabricated into porous scaffolds with controlled microstructure, including interconnected pores of varying sizes. bjmu.edu.cnnih.gov
The porosity and pore size of these scaffolds are crucial parameters that influence nutrient and waste transport, as well as cell infiltration and tissue ingrowth. nih.gov Techniques such as freeze-drying and particulate leaching are commonly employed to create these porous structures. nih.gov Characterization of these scaffolds involves a range of techniques, including scanning electron microscopy (SEM) to visualize the morphology and pore structure, and mechanical testing to evaluate their compressive and tensile properties. bjmu.edu.cnnih.gov The ability to tune the physical and mechanical properties of this compound scaffolds allows researchers to create constructs tailored for specific tissue engineering applications. bjmu.edu.cn
In the realm of bone tissue engineering, this compound-based scaffolds have shown significant potential in promoting osteogenic differentiation and the formation of bone extracellular matrix. rsc.org In vitro studies utilizing osteoblast-like cells or mesenchymal stem cells have demonstrated that these scaffolds can support cell adhesion, proliferation, and differentiation into the osteogenic lineage. d-nb.infonih.govmdpi.com
The chemical structure of this compound, along with the topographical cues provided by the scaffold's porous architecture, can influence cell behavior and gene expression. d-nb.infomdpi.com Key markers of osteogenic differentiation, such as alkaline phosphatase (ALP) activity and the expression of osteogenic genes like Runx2, are often upregulated when cells are cultured on these scaffolds. d-nb.infomdpi.com Furthermore, the deposition of a mineralized extracellular matrix, a hallmark of bone formation, has been observed in vitro. nih.govmdpi.com This is often assessed by staining techniques such as Alizarin Red S, which detects calcium deposits. mdpi.com The combination of this compound with osteoinductive materials like hydroxyapatite (B223615) can further enhance the osteogenic potential of the scaffolds. nih.govnih.govbtebulletin.commdpi.com
Table 2: In Vitro Osteogenic Differentiation on this compound Scaffolds
| Cell Type | Key Osteogenic Markers Investigated | Observed Effects |
|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Alkaline Phosphatase (ALP), Runx2, Collagen Type I | Increased expression and activity, indicating osteogenic commitment. mdpi.comnih.gov |
| Pre-osteoblast cells (MC3T3-E1) | Mineralized matrix deposition (Alizarin Red S staining) | Enhanced mineralization of the extracellular matrix. nih.govbtebulletin.com |
| Human Periodontal Ligament Cells (hPDLCs) | Osteopontin (OPN), Osteocalcin (OCN) | Upregulation of late-stage osteogenic markers. mdpi.com |
This compound has been extensively investigated for its role in promoting skin and wound regeneration at the cellular and tissue level. In vitro studies have shown that this biomaterial can positively influence the behavior of key cells involved in the wound healing process, such as fibroblasts and keratinocytes. nih.govnih.gov It has been observed to promote cell proliferation and migration, which are crucial steps in wound closure. frontiersin.org
At the tissue level, research using animal models has demonstrated that dressings and scaffolds made from this compound can accelerate wound healing. nih.govnih.gov These materials can create a moist wound environment, which is conducive to healing, and can also help to reduce inflammation. mdpi.com Histological analyses of wounds treated with this compound have revealed enhanced re-epithelialization, increased collagen deposition, and improved tissue organization compared to untreated wounds. nih.govnih.gov The material appears to support the formation of well-organized granulation tissue and promotes better vascularization. frontiersin.orgnih.gov
The unique properties of this compound also lend themselves to the fabrication of hydrogel and membrane systems for cell encapsulation and the development of in vitro tissue models. Cell encapsulation involves entrapping living cells within a semi-permeable matrix, which can protect the cells from the host's immune system while allowing for the exchange of nutrients and metabolites. This compound hydrogels provide a biocompatible and protective environment for encapsulated cells.
These systems are being explored for various applications, including the delivery of therapeutic cells and the creation of 3D tissue models for drug screening and studying cell-cell interactions. The ability to control the gelation process and the physical properties of this compound hydrogels is critical for maintaining cell viability and function within the encapsulated environment.
Exploration in Smart Materials and Responsive Systems
The field of smart materials and responsive systems is an exciting area of research where this compound is beginning to make a significant impact. Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light, by undergoing a change in their physical or chemical properties. mdpi.com
The chemical structure of this compound, with its amino and carboxyl groups, makes it inherently pH-responsive. nih.gov This property can be harnessed to create "intelligent" drug delivery systems that release their payload in response to the specific pH environment of a target tissue, such as a tumor or an inflamed site. nih.gov By grafting thermoresponsive polymers onto the this compound backbone, researchers have also developed temperature-sensitive hydrogels. mdpi.com These materials can undergo a sol-gel transition at a specific temperature, making them attractive for injectable drug delivery applications. researchgate.net The ongoing exploration of this compound in smart materials holds great promise for the development of next-generation biomedical devices and therapeutic systems.
Fundamental Studies on Self-Assembly Mechanisms of this compound Structures
The self-assembly of this compound into various supramolecular structures, such as nanoparticles and hydrogels, is a critical area of research that underpins its application in drug delivery and tissue engineering. This behavior is primarily driven by the balance between hydrophilic and hydrophobic interactions, as well as electrostatic forces, which are influenced by the degree of N-carboxybutylation and the surrounding pH.
The introduction of the carboxybutyl group onto the chitosan backbone significantly alters its solubility and conformational flexibility. In aqueous solutions, this compound chains can adopt various conformations. At a pH below its isoelectric point, the amino groups are protonated, leading to electrostatic repulsion between polymer chains and promoting an extended conformation. Conversely, at a pH above the isoelectric point, the carboxyl groups are deprotonated, resulting in a more coiled structure due to intramolecular hydrogen bonding and reduced electrostatic repulsion.
The self-assembly into nanoparticles is often achieved through methods like nanoprecipitation. In this process, a solution of this compound in an organic solvent is added to an aqueous phase, leading to the formation of nanoparticles as the solvent diffuses. The size and stability of these nanoparticles are influenced by factors such as the concentration of the polymer, the ratio of organic solvent to water, and the pH of the aqueous phase.
Hydrogel formation, on the other hand, typically involves the creation of a three-dimensional network of crosslinked this compound chains. This can be achieved through physical crosslinking, driven by non-covalent interactions like hydrogen bonding and hydrophobic associations, or through chemical crosslinking with the use of a crosslinking agent. The pH-responsive nature of this compound allows for the development of "smart" hydrogels that can swell or shrink in response to changes in the local pH environment. This property is particularly valuable for controlled drug release applications.
Table 1: Factors Influencing the Self-Assembly of this compound
| Factor | Influence on Self-Assembly | Resulting Structures |
| pH | Affects the ionization of amino and carboxyl groups, influencing electrostatic interactions and solubility. | Nanoparticles, hydrogels with varying swelling ratios. |
| Degree of N-carboxybutylation | Alters the hydrophilic-lipophilic balance of the polymer. | Modulates nanoparticle size and stability, and hydrogel crosslinking density. |
| Polymer Concentration | Impacts the proximity of polymer chains and the likelihood of intermolecular interactions. | Influences the size and polydispersity of nanoparticles and the mechanical properties of hydrogels. |
| Ionic Strength | Screens electrostatic interactions between charged groups. | Can affect the stability of nanoparticles and the swelling behavior of hydrogels. |
Characterization of Polyelectrolyte Complex Formation and Properties
This compound's amphiphilic nature, possessing both cationic (amino) and anionic (carboxyl) groups, makes it an ideal candidate for forming polyelectrolyte complexes (PECs) with other charged polymers. These complexes are formed through electrostatic interactions between the oppositely charged macromolecules in solution. The formation and properties of these PECs are highly dependent on various factors, including the pH of the medium, the ionic strength, the charge density of the interacting polymers, and their molecular weights.
The properties of the resulting PECs can be tailored by controlling the formation conditions. For example, the size of PEC nanoparticles can be controlled by adjusting the molar ratio of the constituent polymers and the order of mixing. The stability of the complexes is influenced by the pH and ionic strength of the surrounding medium; changes in these parameters can lead to the dissociation of the complex, a property that can be exploited for controlled release applications.
Characterization of these complexes typically involves a suite of analytical techniques. Dynamic light scattering (DLS) is used to determine the size and size distribution of the PEC nanoparticles. Zeta potential measurements provide information about the surface charge of the complexes, which is crucial for understanding their stability and interaction with biological systems. Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) can confirm the electrostatic interactions between the functional groups of the polymers.
Table 2: Key Parameters in the Formation and Characterization of this compound-Based Polyelectrolyte Complexes
| Parameter | Role in PEC Formation | Characterization Technique |
| pH | Determines the ionization state of functional groups and thus the strength of electrostatic interactions. | pH titration, Zeta potential measurement |
| Ionic Strength | Affects the screening of electrostatic charges, influencing complex stability. | Conductivity measurements, DLS in varying salt concentrations |
| Polymer Molar Ratio | Controls the charge balance and stoichiometry of the complex, impacting size and solubility. | Turbidimetric titration, DLS |
| Molecular Weight | Influences the chain entanglement and packing within the complex, affecting its density and stability. | Size exclusion chromatography (for individual polymers) |
Applications in Specialized Industrial Process Research
Beyond biomedical applications, the unique properties of this compound are being explored in various industrial processes, demonstrating its versatility as a functional biopolymer.
Investigations into this compound as a Flotation Depressant in Mineral Processing
In the field of mineral processing, froth flotation is a widely used technique for separating valuable minerals from gangue. This process relies on the differential hydrophobicity of mineral surfaces. Depressants are chemical reagents that selectively inhibit the flotation of certain minerals, thereby enhancing the separation efficiency.
Recent research has identified this compound as a promising selective depressant in the flotation separation of minerals like apatite from dolomite (B100054). journalssystem.comicm.edu.pljournalssystem.com The effectiveness of this compound in this role stems from its ability to selectively adsorb onto the surface of the gangue mineral (dolomite) and increase its hydrophilicity, thus preventing it from attaching to air bubbles and floating.
The mechanism of this selective depression is attributed to the specific interactions between the functional groups of this compound and the mineral surfaces. Studies have shown that the carboxyl groups of this compound can chelate with the calcium and magnesium ions on the dolomite surface, leading to strong adsorption. journalssystem.com In contrast, the interaction with the apatite surface is weaker, primarily involving hydrogen bonding. This differential adsorption leads to the selective depression of dolomite, allowing for the effective separation of apatite.
The performance of this compound as a depressant is influenced by factors such as the pH of the flotation pulp and the concentration of the depressant. journalssystem.com Optimizing these parameters is crucial for achieving high separation efficiency.
Table 3: Research Findings on this compound as a Flotation Depressant
| Mineral System | Key Findings |
| Apatite/Dolomite | This compound selectively depresses dolomite, enabling efficient apatite flotation. journalssystem.comicm.edu.pljournalssystem.com |
| Mechanism of Action | Strong chelation of carboxyl groups with Ca²⁺ and Mg²⁺ on the dolomite surface. journalssystem.com |
| Influencing Factors | pH and depressant concentration significantly affect the depression efficiency. journalssystem.com |
Research on this compound in Active Food Packaging Films
The demand for biodegradable and functional food packaging materials has spurred research into biopolymers like chitosan and its derivatives. Active food packaging goes beyond passively containing the food; it incorporates active agents that can extend the shelf life and maintain the quality of the packaged food.
While much of the research has focused on chitosan and carboxymethyl chitosan, the principles are highly relevant to this compound due to their similar functional groups. These chitosan-based films can be endowed with antimicrobial and antioxidant properties by incorporating active compounds. The film-forming ability of this compound, coupled with its inherent biocompatibility and biodegradability, makes it an excellent candidate for developing active food packaging films.
The carboxyl and amino groups in this compound provide sites for the electrostatic interaction and encapsulation of active agents such as essential oils, plant extracts, and antimicrobial peptides. The release of these active agents from the film can be controlled, providing sustained protection against microbial growth and oxidation.
The mechanical and barrier properties of this compound films can be further enhanced by blending them with other biopolymers or by incorporating nanofillers. Research in this area aims to develop packaging materials that not only are environmentally friendly but also actively contribute to food preservation.
Table 4: Potential Functionalities of this compound in Active Food Packaging Films
| Functionality | Mechanism |
| Antimicrobial Activity | Incorporation and controlled release of antimicrobial agents. |
| Antioxidant Properties | Encapsulation of antioxidant compounds to prevent lipid oxidation. |
| Moisture Regulation | The hydrophilic nature of the polymer can help in controlling the moisture content within the package. |
| Biodegradability | Offers an environmentally friendly alternative to conventional plastic packaging. |
Theoretical Frameworks and Future Research Directions
Emerging Research Avenues and Unexplored Potentials for N-Carboxybutyl Chitosan (B1678972)
While the existing research on N-carboxybutyl chitosan has established its potential in applications like wound healing and drug delivery, several emerging fields offer new opportunities for this versatile biomaterial. Its unique combination of biocompatibility, antimicrobial properties, and potential amphiphilicity opens doors to more advanced and specialized applications.
Advanced Drug and Gene Delivery Systems: The development of sophisticated drug delivery systems is a primary avenue for this compound. Beyond simple encapsulation, its potential for forming self-assembling nanoparticles or micelles due to the hydrophobic butyl group could be exploited for the delivery of poorly water-soluble drugs.
Targeted Delivery: The carboxyl groups on the polymer backbone can be used as handles for conjugating targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues, such as cancer cells. This would enhance therapeutic efficacy while minimizing systemic side effects.
Gene Delivery: Like other chitosan derivatives, this compound's cationic nature at acidic pH could be leveraged to form complexes with negatively charged nucleic acids (DNA, siRNA). Research into optimizing this compound-based nanoparticles for gene therapy, particularly for their ability to protect genetic material from degradation and facilitate endosomal escape, represents a significant and unexplored potential.
Nose-to-Brain Delivery: Novel nanoparticles based on N,O-Carboxymethyl chitosan-dopamine amide conjugates have been investigated for nose-to-brain delivery. Given its modified properties, this compound could be explored for similar non-invasive delivery routes for neurodegenerative diseases.
Tissue Engineering and Regenerative Medicine: The proven efficacy of this compound in promoting ordered tissue regeneration in wound healing provides a strong foundation for its use in more complex tissue engineering applications.
3D Bioprinting and Bio-inks: Carboxymethyl chitosan is being investigated as a component of bio-inks for 3D bioprinting of tissues, including sensitive neural tissues. The rheological and biological properties of this compound could be assessed for its suitability in novel bio-ink formulations, potentially offering unique advantages in terms of printability and cell interaction.
Injectable Hydrogels: The development of in-situ forming hydrogels is a major area of interest for minimally invasive therapies. This compound could be formulated into injectable hydrogels that can be delivered as a liquid and then gel within the body to fill a defect site, deliver drugs, or act as a scaffold for cell growth. Its pH-responsive nature could be used to trigger gelation.
Bone and Cartilage Regeneration: Chitosan and its derivatives are widely explored for bone and cartilage tissue engineering due to their structural similarity to glycosaminoglycans. The potential of this compound scaffolds, perhaps in composite form with materials like nano-hydroxyapatite, to support osteoblast adhesion, proliferation, and differentiation is a promising but unexplored area.
Smart and Responsive Materials: The presence of the pH-sensitive carboxylic acid group makes this compound a candidate for the development of "smart" materials that respond to environmental stimuli.
pH-Responsive Systems: This property is highly valuable for drug delivery systems designed to release their payload in specific pH environments, such as the acidic microenvironment of a tumor or specific compartments within a cell (e.g., endosomes).
Adsorbents for Bioremediation: The chelating properties of chitosan derivatives, stemming from their amino and carboxyl groups, make them effective for adsorbing heavy metal ions. The potential of this compound as a recyclable biomaterial for water purification and environmental remediation is an area deserving of further study.
The following table outlines some of the key emerging research areas for this compound.
| Research Avenue | Unexplored Potential | Relevant Properties |
| Advanced Drug Delivery | Development of amphiphilic nanocarriers for hydrophobic drugs and targeted gene delivery systems. | Amphiphilicity, Cationic nature (at low pH), Bio-conjugation capability. |
| Tissue Engineering | Formulation of novel bio-inks for 3D bioprinting and injectable, self-healing hydrogels for regenerative medicine. | Biocompatibility, Biodegradability, Cell adhesion promotion, Rheological properties. |
| Smart Materials | Creation of pH-responsive materials for triggered drug release and environmental biosensors. | pH-sensitive carboxyl groups, Film-forming ability. |
| Bioremediation | Use as a selective and recyclable adsorbent for heavy metal ions from wastewater. | Chelating functional groups (-NH2, -COOH), High surface area. |
Methodological Advancements and Remaining Challenges in this compound Research
Advancing the application of this compound from the laboratory to practical use requires overcoming several methodological hurdles related to its synthesis, characterization, and purification.
Methodological Advancements:
Synthesis Strategies: The synthesis of chitosan derivatives is continually evolving. Traditional methods for carboxymethylation often involve reagents like monochloroacetic acid. Newer, more efficient, and greener synthesis routes are being explored for other derivatives, which could be adapted for this compound. For instance, the use of ultrasonication has been shown to be a novel method for synthesizing carboxymethyl chitosan, potentially offering faster reaction times and higher yields. Exploring alternative carboxybutylating agents and reaction conditions (e.g., microwave-assisted synthesis) could lead to more controlled and reproducible production of this compound with a desired degree of substitution.
Purification Techniques: The purification of the final product is critical to remove unreacted chemicals and by-products, which is essential for biomedical applications. Advanced chromatographic and membrane filtration techniques are being employed to achieve high-purity chitosan derivatives. Developing standardized purification protocols for this compound is necessary to ensure batch-to-batch consistency.
Remaining Challenges:
Control over Substitution: A significant challenge is achieving precise control over the degree and site of substitution during synthesis. The reaction conditions can lead to a heterogeneous product with varying numbers of carboxybutyl groups attached at different positions (N- vs. O-substitution). This heterogeneity can lead to variability in properties like solubility, charge density, and biological activity, making it difficult to establish clear structure-function relationships.
Comprehensive Characterization: The lack of well-established analytical standards and protocols specifically for this compound makes a comprehensive characterization challenging. Determining the exact pattern of substitution along the polymer chain remains a complex analytical task.
Scalability of Production: While synthesis may be straightforward on a lab scale, scaling up the production of well-defined, high-purity this compound for commercial use presents significant challenges. Maintaining consistency and controlling costs during large-scale production are major hurdles that need to be addressed for its widespread application.
Lack of Focused Research: Perhaps the most significant challenge is the limited body of research focused specifically on this compound. While inferences can be drawn from studies on other derivatives, dedicated investigations are needed to fully understand its unique properties and unlock its full potential. More in-depth biological studies are required to elucidate its mechanisms of action, long-term biocompatibility, and degradation profile.
Addressing these challenges through methodological innovation and focused research will be crucial for translating the theoretical potential of this compound into tangible and impactful applications.
Q & A
Q. What are the primary antimicrobial mechanisms of N-carboxybutyl chitosan against bacterial and fungal pathogens?
this compound exhibits antimicrobial activity through electrostatic interactions with microbial cell membranes, leading to membrane disruption and leakage of intracellular components. Electron microscopy studies revealed marked morphological alterations in pathogens, including cell wall distortion and cytoplasmic shrinkage. For example, Muzzarelli et al. (1990) demonstrated inhibitory and bactericidal effects against 298 strains of Gram-positive bacteria, Gram-negative bacteria, and Candida spp., with particularly strong activity against Candida albicans . Methodologically, standardized agar dilution and broth microdilution assays (CLSI guidelines) are recommended for quantifying minimum inhibitory concentrations (MICs).
Q. How is this compound synthesized from chitosan, and what are the critical reaction parameters?
The synthesis involves the reaction of chitosan with levulinic acid or its derivatives under controlled pH (typically 4–6) and temperature (50–60°C) to introduce carboxybutyl groups at the amino sites of chitosan. Critical parameters include the degree of deacetylation (DDA) of the parent chitosan (optimal DDA: 70–80%), reaction time (12–24 hours), and stoichiometric ratios of reactants to ensure uniform substitution . Post-synthesis purification via dialysis or precipitation in ethanol is essential to remove unreacted reagents.
Q. What in vitro models are commonly used to evaluate the wound healing efficacy of this compound-based dressings?
Rodent excisional wound models are widely employed, with metrics including epithelialization rate, collagen deposition, and inflammatory marker analysis. For instance, Biagini et al. (1991) used a rat model to show accelerated wound closure and reduced scar formation when this compound was applied topically. Histological analysis (hematoxylin-eosin staining) and tensile strength measurements are critical for assessing tissue regeneration .
Advanced Research Questions
Q. How do molecular weight modifications (e.g., via irradiation) influence the antimicrobial efficacy of this compound?
Low-dose γ-irradiation (e.g., 100 kGy) reduces the molecular weight of chitosan derivatives, enhancing antimicrobial activity due to increased solubility and exposure of reactive groups. Matsuhashi and Kume (1997) observed that irradiated chitosan derivatives exhibited higher MIC reductions against Staphylococcus aureus compared to non-irradiated controls. Size-exclusion chromatography (SEC) and viscometry are used to correlate molecular weight changes with bioactivity .
Q. What experimental strategies can resolve discrepancies in reported MICs of this compound across studies?
Discrepancies often arise from variations in assay protocols (e.g., disk diffusion vs. broth microdilution) or microbial strain heterogeneity. To standardize results, researchers should:
Q. What methodologies are employed to characterize the surface interactions between this compound and mineral substrates in flotation separation processes?
In mineral processing, Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to analyze adsorption mechanisms. For example, Rao et al. demonstrated that this compound selectively adsorbs onto dolomite via carboxylate-calcium interactions, inhibiting its flotation. Wettability studies (contact angle measurements) further confirmed surface hydrophobicity changes, enabling efficient separation of apatite from dolomite at pH 8.5 .
Methodological Notes
- Antimicrobial Assays : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and account for chitosan’s pH-dependent solubility .
- Wound Models : Use transgenic mice (e.g., GFP-labeled fibroblasts) for real-time tracking of cell migration in healing studies .
- Synthesis Optimization : Employ response surface methodology (RSM) to model reaction parameters and maximize substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
